N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide features a pyrido[2,3-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide linker connected to a 2-ethoxyphenyl moiety. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ethoxyphenyl substituent may influence solubility and target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c1-2-32-20-8-4-3-7-19(20)27-21(30)15-33-24-28-22-18(6-5-13-26-22)23(31)29(24)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGPVIHQAIHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrido-pyrimidine core and a thioacetamide functional group, suggest diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C25H24FN3O4S
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar structures have demonstrated effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : The thioacetamide group may facilitate interactions with specific enzymes involved in disease pathways.
The biological activity of this compound is likely influenced by its ability to interact with multiple biological targets. The presence of the thioacetamide moiety may enhance its reactivity and binding affinity to target proteins or enzymes involved in critical metabolic pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrido-pyrimidine core.
- Introduction of the ethoxyphenyl group.
- Addition of the thioacetamide functional group.
This multi-step synthetic route highlights the complexity of the compound and its potential for further modification to enhance biological activity.
Case Studies and Research Findings
Recent studies have explored various aspects of the compound's activity:
Anticancer Activity
A study evaluating similar compounds indicated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with structural similarities exhibited IC50 values ranging from 3.38 to 10.55 μM against HT-29 and COLO-205 cell lines, indicating potent anticancer properties .
Antimicrobial Activity
Research on related compounds has shown promising results in inhibiting bacterial growth:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 μg/mL |
| Compound B | S. aureus | 10 μg/mL |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was highlighted in studies assessing its interaction with key metabolic enzymes:
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s pyrido[2,3-d]pyrimidinone scaffold is structurally analogous to several derivatives in the literature, differing primarily in substituents. Key comparisons include:
Key Observations :
Comparative Yields :
- reports yields of 60–75% for analogous acetamide couplings, while notes yields of 19–40% for more complex heterocyclic derivatives, suggesting steric or electronic challenges in the latter .
Kinase Inhibition :
- CK1 Inhibitors : In , compound 18 (IC50 = 0.12 µM for CK1δ) features a 2,4-dimethoxyphenyl group, while compound 20 (4-methoxybenzyl) shows reduced potency (IC50 = 1.8 µM). The target compound’s 4-fluorobenzyl group may bridge these effects, balancing lipophilicity and hydrogen-bonding capacity .
- Antiproliferative Activity: highlights acetamides with antiproliferative IC50 values of 2–10 µM in cancer cells. The target compound’s pyrido[2,3-d]pyrimidinone core may enhance DNA intercalation or topoisomerase inhibition compared to oxadiazole derivatives .
Hydrogen Bonding and Solubility :
- The pyrimidinone carbonyl and acetamide NH groups facilitate hydrogen bonding, critical for target engagement (e.g., kinase ATP pockets). ’s graph set analysis suggests extended hydrogen-bond networks could stabilize crystal forms, impacting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
